3-Methoxyfuran-2-carbaldehyde
Overview
Description
3-Methoxyfuran-2-carbaldehyde: is an organic compound with the molecular formula C6H6O3. It features a furan ring substituted with a methoxy group at the 3-position and an aldehyde group at the 2-position. This compound is commonly used in organic synthesis and medicinal chemistry as a building block or intermediate for the preparation of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Methoxyfuran-2-carbaldehyde involves the reaction of 3-methoxyfuran with oxalyl chloride in the presence of dichloromethane. The reaction mixture is cooled to -40°C, and then a solution of 3-methoxyfuran is added. After stirring and partitioning, the product is purified by flash-column chromatography on silica gel .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxyfuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products:
Oxidation: 3-Methoxyfuran-2-carboxylic acid.
Reduction: 3-Methoxyfuran-2-methanol.
Substitution: Various substituted furans depending on the reagents used.
Scientific Research Applications
3-Methoxyfuran-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-Methoxyfuran-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect enzymatic activities and cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
3-Methoxyfuran: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Furancarboxaldehyde: Lacks the methoxy group, affecting its solubility and reactivity.
3-Methoxy-2-furaldehyde: Similar structure but different reactivity due to the position of the functional groups
Uniqueness: 3-Methoxyfuran-2-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the furan ring. This combination of functional groups provides a distinct reactivity profile, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific applications .
Properties
IUPAC Name |
3-methoxyfuran-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-8-5-2-3-9-6(5)4-7/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFRUHCNVKRDIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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